Chemical properties of 6,7-dibromo-1,2-dihydroquinoxalin-2-one
Chemical properties of 6,7-dibromo-1,2-dihydroquinoxalin-2-one
Title: The Chemical Profiling and Synthetic Utility of 6,7-Dibromo-1,2-dihydroquinoxalin-2-one: A Technical Guide for Drug Discovery and Materials Science
Executive Summary
In the landscape of heterocyclic chemistry, the quinoxalin-2(1H)-one scaffold stands out as a privileged pharmacophore and a versatile building block for advanced organic materials. Specifically, 6,7-dibromo-1,2-dihydroquinoxalin-2-one (CAS: 123342-12-1) offers a unique confluence of structural rigidity and orthogonal reactivity. As an Application Scientist, I have observed that mastering the regioselective functionalization of this molecule unlocks rapid access to complex kinase inhibitors[1] and aggregation-induced emission (AIE) fluorophores[2]. This whitepaper dissects the physicochemical properties, structural tautomerism, and field-proven synthetic protocols associated with this critical intermediate.
Physicochemical Profiling
Understanding the baseline properties of 6,7-dibromo-1,2-dihydroquinoxalin-2-one is essential for predicting its behavior in various solvent systems and biological assays. The dual bromine substitution significantly increases the lipophilicity and molecular weight compared to the unsubstituted parent compound.
| Property | Value / Description |
| Chemical Name | 6,7-dibromo-1,2-dihydroquinoxalin-2-one |
| Synonyms | 6,7-dibromoquinoxalin-2-ol; 6,7-dibromoquinoxalin-2(1H)-one |
| CAS Registry Number | 123342-12-1 |
| Molecular Formula | C8H4Br2N2O[3] |
| Monoisotopic Mass | 301.869 Da[3] |
| Predicted XlogP | 2.2[3] |
| Physical Form | Solid powder |
Structural and Mechanistic Insights
Tautomeric Equilibrium: Lactam vs. Lactim A defining feature of quinoxalin-2-ones is their lactam-lactim tautomerism. While the compound is often cataloged commercially as 6,7-dibromoquinoxalin-2-ol (the lactim form), empirical evidence and spectroscopic data consistently show that the lactam form (1,2-dihydroquinoxalin-2-one) predominates in both the solid state and in polar protic/aprotic solvents. This preference is thermodynamically driven by the high stability of the amide-like resonance and the formation of robust intermolecular hydrogen-bonded dimers (N-H···O=C).
Electronic Effects of the Dibromo Motif The geminal bromines at the 6 and 7 positions exert a powerful electron-withdrawing inductive effect (-I). This electronic modulation has two critical consequences:
-
C3 Activation: It lowers the electron density of the pyrazine ring, rendering the C-H bond at the C3 position highly susceptible to radical-mediated cross-dehydrogenative coupling (CDC) under iodide/peroxide conditions[4].
-
C6/C7 Oxidative Addition: The C-Br bonds are highly primed for oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0)), making them ideal substrates for cross-coupling[2]. However, because the electronic environments of C6 and C7 are nearly identical, differentiating between the two positions is synthetically challenging; thus, exhaustive double-coupling is the standard approach.
Reactivity map of 6,7-dibromoquinoxalin-2(1H)-one highlighting functionalization sites.
Applications in Advanced Research
Aggregation-Induced Emission (AIE) Materials Traditional fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state. However, replacing the bromines of 6,7-dibromo-1,2-dihydroquinoxalin-2-one with bulky aryl groups via Palladium-catalyzed cross-coupling yields molecules with highly twisted conformations[2]. These derivatives exhibit deep blue light emission and non-typical aggregation-induced enhanced emission (AIEE), making them highly valuable for OLEDs and solid-state optoelectronics[2].
Kinase Inhibitors in Drug Discovery The quinoxalinone core is a well-established bioisostere for quinolones and indoles. Functionalization of the 6,7-dibromo scaffold has been instrumental in synthesizing libraries of Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitors[1]. The rigid bicyclic system effectively occupies the ATP-binding pocket of kinases, while the vectors at C6 and C7 allow for precise tuning of solvent-exposed interactions to improve binding affinity[1].
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific reagents and conditions are selected.
Protocol A: Bottom-Up Synthesis of 6,7-Dibromo-1,2-dihydroquinoxalin-2-one
Objective: Construct the bicyclic core from commercially available precursors. Causality & Design: The condensation of 4,5-dibromobenzene-1,2-diamine with glyoxylic acid is the most direct route. Acetic acid is deliberately chosen as the solvent because it acts as a mild Brønsted acid catalyst, protonating the carbonyl oxygen of glyoxylic acid to accelerate the initial nucleophilic attack by the diamine, while also maintaining the solubility of the intermediate before the final dehydrative cyclization[2].
Step-by-Step Procedure:
-
Reaction Assembly: In a 500 mL two-necked round-bottom flask equipped with a reflux condenser, suspend 4,5-dibromobenzene-1,2-diamine (1.0 equiv, e.g., 10 mmol) in glacial acetic acid (40 mL)[2].
-
Reagent Addition: Slowly add glyoxylic acid monohydrate (1.1 equiv, 11 mmol) in portions. Validation Check: The mixture will initially darken as the Schiff base intermediate forms.
-
Cyclization: Purge the system with N2 and heat to reflux for 12–24 hours[2]. Monitor the disappearance of the starting diamine via TLC (Hexanes:EtOAc 3:1, UV active).
-
Isolation: Allow the reaction to cool to room temperature. The product, being highly crystalline and poorly soluble in cold acetic acid, will precipitate. Pour the mixture into ice-water (100 mL) to maximize recovery.
-
Purification: Filter the crude solid under vacuum, wash extensively with distilled water to remove residual acetic acid, and recrystallize from hot ethanol to afford the pure yellow/orange solid.
Step-by-step synthetic workflow for 6,7-dibromoquinoxalin-2(1H)-one.
Protocol B: Exhaustive Suzuki-Miyaura Cross-Coupling at C6/C7
Objective: Generate a 6,7-diaryl quinoxalinone derivative for materials or medicinal screening. Causality & Design: Because differentiating the two bromines is kinetically difficult, we drive the reaction to complete double-substitution using an excess of boronic acid and a highly active palladium catalyst (e.g., Pd(dppf)Cl2). A biphasic solvent system (1,4-Dioxane/H2O) with K2CO3 is used to ensure the boronic acid is activated to the reactive boronate species, which is required for the transmetalation step.
Step-by-Step Procedure:
-
Preparation: In a Schlenk tube, combine 6,7-dibromo-1,2-dihydroquinoxalin-2-one (1.0 equiv), the desired arylboronic acid (2.5 equiv to ensure full double coupling), K2CO3 (3.0 equiv), and Pd(dppf)Cl2 (0.05 equiv).
-
Degassing: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v). Subject the tube to three freeze-pump-thaw cycles to rigorously exclude oxygen, preventing the homocoupling of the boronic acid.
-
Coupling: Heat the sealed tube at 90 °C for 16 hours. Validation Check: LC-MS analysis should show the complete disappearance of the mono-coupled intermediate (M+ - Br + Aryl) and the dominance of the di-coupled mass peak.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography.
References
-
6,7-dibromo-1,2-dihydroquinoxalin-2-one | 123342-12-1 , MilliporeSigma,
-
6,7-dibromo-1,2-dihydroquinoxalin-2-one - PubChemLite , Université du Luxembourg, 3
-
Cross-Dehydrogenative Coupling Reaction and Arylation of Quinoxalin-2(1H)-ones under Iodide/Peroxide Conditions , Thieme E-Books & E-Journals, 4
-
Synthesis and Photophysical Properties of Quinoxaline-Based Blue Aggregation-Induced Emission Molecules , Scholaris, 2
-
Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors , PMC / NIH, 1
Sources
- 1. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. PubChemLite - 6,7-dibromo-1,2-dihydroquinoxalin-2-one (C8H4Br2N2O) [pubchemlite.lcsb.uni.lu]
- 4. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
